
Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2
概要
説明
“Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” is a peptide that has been found to be a selective gastrin-releasing peptide receptor (GRPR) antagonist . GRPR proteins are highly overexpressed in several human tumors, including prostate cancer .
Synthesis Analysis
The peptide has been synthesized and used in various studies. For instance, it has been radiolabeled with 68Ga for positron emission tomography (PET) imaging .
Molecular Structure Analysis
The peptide is composed of the amino acids Histidine, Tryptophan, Alanine, Valine, Glycine, Histidine, and Leucine, with an acetyl group at the N-terminus and an amide group at the C-terminus .
Chemical Reactions Analysis
The peptide can be radiolabeled with 68Ga for use in PET imaging . This involves a chemical reaction with the peptide and the radioisotope.
Physical And Chemical Properties Analysis
The peptide has a molecular weight of 859.97 . It is composed of the amino acids Histidine, Tryptophan, Alanine, Valine, Glycine, Histidine, and Leucine, with an acetyl group at the N-terminus and an amide group at the C-terminus .
科学的研究の応用
Copper Binding in Amyloid Precursor Protein Fragments
The peptide fragments APP(145-155) and APP(145-157), which include sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2, have been studied for their copper(II) binding features. Research by Valensin et al. (2004) highlights the involvement of imidazole rings of His residues in metal coordination, which could be critical for understanding the redox cycling between Cu(II) and Cu(I) by soluble amyloid precursor protein (APP) (Valensin et al., 2004).Structural Propensities in Polyalanine-Based Peptides
Han and Wu (2007) conducted a molecular dynamics study of polyalanine-based peptides, which include sequences similar to this compound. Their research focuses on the thermodynamic parameters and helical propensities of these peptides, providing insights into the structural behavior of such sequences in different environments (Han & Wu, 2007).Synthesis and Conformational Properties of Aza-peptides
The study by Boeglin and Lubell (2005) on aza-peptides, where the alpha-carbon of amino acid residues is replaced with a nitrogen atom, involves sequences similar to this compound. They explore the synthesis of these peptides and their propensity to adopt beta-turn conformations, contributing to our understanding of peptide structure and function (Boeglin & Lubell, 2005).Lipid Interactions of Amphipathic Helixes
Mishra et al. (1994) investigated the interactions of peptide analogs of the class A amphipathic helix with lipids. Their study, involving sequences similar to this compound, sheds light on the role of hydrocarbon side chains and the importance of interfacial charge in lipid affinity of class A amphipathic helixes (Mishra et al., 1994).Structural Studies on Fibrinogen-like Peptides
Ni et al. (1989) conducted high-resolution NMR studies on fibrinogen-like peptides in solution, examining the structural impact of mutations in peptides with sequences similar to this compound. This research provides insights into the structural basis of bleeding disorders caused by specific mutations in fibrinogen (Ni et al., 1989).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H69N13O8/c1-21(2)11-34(46(54)67)60-47(68)31(14-27-18-56-20-59-27)39(51)35(62)15-32(48)45(66)36(22(3)4)41(53)42(63)23(5)37(49)43(64)29(12-25-16-57-33-10-8-7-9-28(25)33)40(52)44(65)30(38(50)24(6)61)13-26-17-55-19-58-26/h7-10,16-23,29-32,34,36-41,57H,11-15,48-53H2,1-6H3,(H2,54,67)(H,55,58)(H,56,59)(H,60,68)/t23-,29-,30-,31-,32?,34-,36-,37?,38?,39?,40?,41?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCZGBCZVOUXDC-VIZOZCGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)C(C(=O)CC(C(=O)C(C(C)C)C(C(=O)C(C)C(C(=O)C(CC2=CNC3=CC=CC=C32)C(C(=O)C(CC4=CN=CN4)C(C(=O)C)N)N)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C(=O)[C@@H](CC1=CNC2=CC=CC=C21)C(C(=O)[C@@H](CC3=CN=CN3)C(C(=O)C)N)N)N)C(=O)C([C@H](C(C)C)C(=O)C(CC(=O)C([C@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H69N13O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1495066.png)
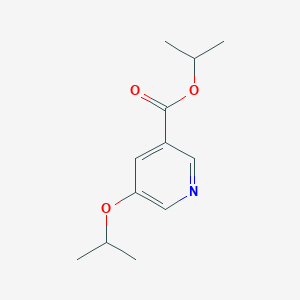

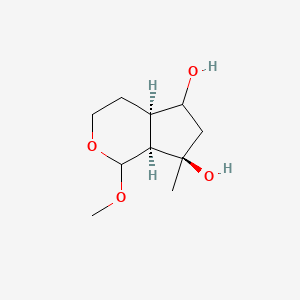


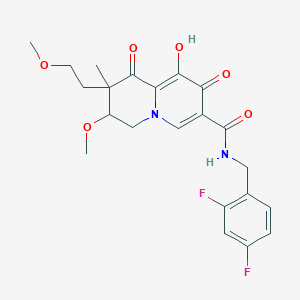
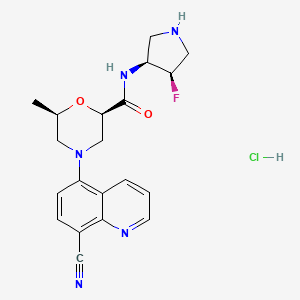
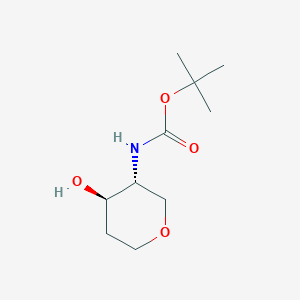
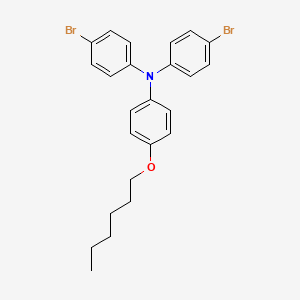
![5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B1495128.png)


